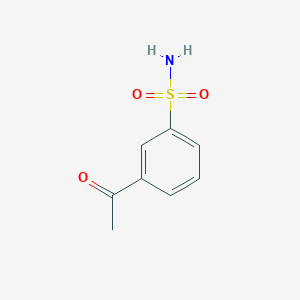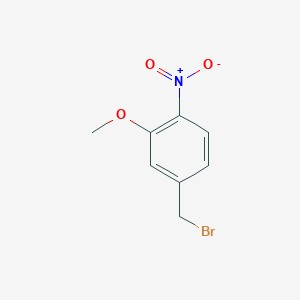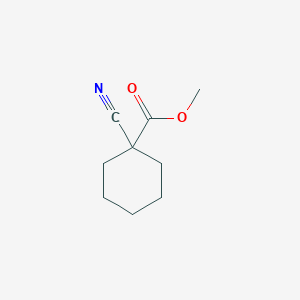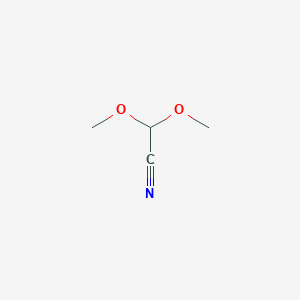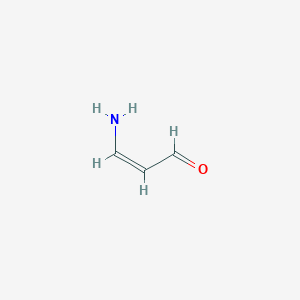
Z-3-Amino-propenal
Übersicht
Beschreibung
Z-3-Amino-propenal: is an organic compound with the molecular formula C3H5NO . It is characterized by the presence of an amino group attached to a propenal structure. This compound is known for its light yellow solid form and is typically stored in a freezer to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method for synthesizing Z-3-Amino-propenal involves the aldol condensation of acetaldehyde with ammonia. This reaction typically requires a basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of acrolein in the presence of ammonia.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Z-3-Amino-propenal can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound typically yields amino alcohols. Sodium borohydride is a common reducing agent used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Oxo compounds.
Reduction: Amino alcohols.
Substitution: Substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Z-3-Amino-propenal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
- In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .
Medicine
- This compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways .
Industry
Wirkmechanismus
The mechanism by which Z-3-Amino-propenal exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various chemical reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-propionaldehyde: Similar in structure but lacks the double bond present in Z-3-Amino-propenal.
3-Amino-acrolein: Similar but differs in the position of the amino group.
2-Amino-propenal: Similar but differs in the position of the double bond.
Uniqueness
Eigenschaften
IUPAC Name |
(Z)-3-aminoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRYVFBKCBUURB-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\N)\C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515145, DTXSID901313768 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-34-9, 55135-67-6 | |
| Record name | (2Z)-3-Aminoprop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propen-1-ol, 3-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we influence the rate of proton transfer in Z-3-Amino-propenal?
A1: The research highlights the possibility of modulating the proton transfer rate in this compound by placing it within an optical or nanoplasmonic cavity. [] This leverages the principle of strong light-matter coupling. Depending on the chosen cavity mode polarization direction, the energy barrier for proton transfer can be either increased by 10-20% or decreased by approximately 5%. [] This suggests a promising avenue for controlling chemical reactions at a fundamental level using light.
Q2: What computational methods were used to study proton transfer in this compound within the cavity?
A2: The researchers employed advanced quantum electrodynamics (QED) methods to investigate this phenomenon. [] Specifically, they utilized quantum electrodynamics coupled cluster theory and quantum electrodynamical density functional theory. [] These sophisticated computational techniques allow for the accurate simulation and prediction of molecular behavior in the presence of strong light-matter interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
